Unique Lithium-Cyclopropane Edge Coordination: Crystallographic Evidence for Differential Metal-Binding Geometry
X-ray crystallographic analysis of the lithium salt [Li-O-C(Me)-(c-CHCH2CH2)2]6 reveals that 1,1-dicyclopropyl-ethanol engages in a unique 'lithium-bonded' edge coordination mode, distinct from the face-coordination observed for simpler cyclopropanes [1]. The lithium ion interacts specifically with the C2-C3 edge of one cyclopropane ring, resulting in a quantifiable elongation of the C2-C3 bond length to 1.519(3) Å, compared to 1.499(2) Å for the free cyclopropyl edges (C2-C4 and C6-C7) [1]. This specific interaction geometry and its associated bond-length perturbation are not observed for dicyclopropylmethanol or 1,2-dicyclopropyl-ethanol, which lack the precise structural pre-organization required for this edge-coordination mode [1].
| Evidence Dimension | Cyclopropane C-C Bond Length in Metal Complex vs. Free Ligand |
|---|---|
| Target Compound Data | C2-C3 bond length = 1.519(3) Å (Li-coordinated edge) |
| Comparator Or Baseline | C2-C4 and C6-C7 bond lengths = 1.499(2) Å (free cyclopropyl edges of the same molecule) |
| Quantified Difference | +0.02 Å elongation upon lithium coordination |
| Conditions | X-ray crystallography at 173 K; [Li-O-C(Me)-(c-CHCH2CH2)2]6 hexameric complex |
Why This Matters
This compound provides a structurally defined, quantifiable platform for studying and exploiting metal-cyclopropane edge interactions, a feature not replicable with other cyclopropyl carbinols, which is crucial for designing selective catalysts or metal-organic frameworks.
- [1] Goldfuss B, Schleyer PvR, Hampel F. A “Lithium-Bonded” Cyclopropyl Edge: The X-ray Crystal Structure of [Li-O-C(Me)-(c-CHCH2CH2)2]6 and Computational Studies. J Am Chem Soc. 1996;118(48):12183-12189. View Source
